1-Chloro-4-(difluoromethoxy)naphthalene
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Overview
Description
1-Chloro-4-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H7ClF2O It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(difluoromethoxy)naphthalene typically involves the chlorination of naphthalene followed by the introduction of the difluoromethoxy group. One common method is as follows:
Chlorination of Naphthalene: Naphthalene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1-chloronaphthalene.
Introduction of Difluoromethoxy Group: 1-chloronaphthalene is then reacted with difluoromethyl ether in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction can lead to the formation of dihydronaphthalene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Produces various substituted naphthalenes.
Oxidation: Yields naphthoquinones.
Reduction: Forms dihydronaphthalene derivatives.
Scientific Research Applications
1-Chloro-4-(difluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(difluoromethoxy)naphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(difluoromethoxy)naphthalene
- 1-Chloro-3-(difluoromethoxy)naphthalene
- 1-Bromo-4-(difluoromethoxy)naphthalene
Uniqueness
1-Chloro-4-(difluoromethoxy)naphthalene is unique due to the specific positioning of the chlorine and difluoromethoxy groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H7ClF2O |
---|---|
Molecular Weight |
228.62 g/mol |
IUPAC Name |
1-chloro-4-(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H7ClF2O/c12-9-5-6-10(15-11(13)14)8-4-2-1-3-7(8)9/h1-6,11H |
InChI Key |
QJUTVQAHUQPSGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC(F)F |
Origin of Product |
United States |
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